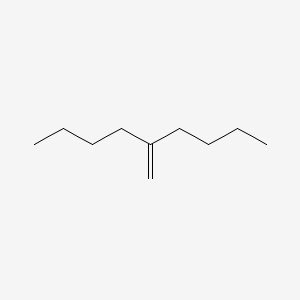

2-Butyl-1-hexene

Description

Properties

CAS No. |

6795-79-5 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

5-methylidenenonane |

InChI |

InChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h3-9H2,1-2H3 |

InChI Key |

SEFXBCYTMUNYFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)CCCC |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Investigations of 2 Butyl 1 Hexene Formation

Catalytic Oligomerization and Co-oligomerization Pathways

Catalytic oligomerization of simple olefins like ethylene (B1197577) typically produces a broad range of linear α-olefins (LAOs) following a Schulz-Flory distribution. nih.gov However, the development of selective catalysts, particularly those based on chromium, has enabled the targeted synthesis of specific products like 1-hexene (B165129) and 1-octene. scite.airesearchgate.netmdpi.com These selective processes operate through a distinct mechanistic path known as the metallacycle mechanism. researchgate.net This approach has been extended to the co-oligomerization of ethylene with other α-olefins to produce more complex and branched hydrocarbon chains. nih.gov

The co-oligomerization of ethylene with higher α-olefins serves as a valuable model for understanding the formation of complex hydrocarbon structures. In a relevant study, the reaction between ethylene and 1-heptene (B165124) was investigated using a chromium-based catalyst. nih.gov This specific reaction primarily yielded 1-hexene (from the trimerization of ethylene) and a mixture of C11 olefins. nih.gov

The reaction, conducted with an approximate 4:3 ratio of ethylene to 1-heptene, demonstrated that the formation of 1-hexene from ethylene is a competitive process alongside the generation of co-trimers from both ethylene and the linear α-olefin (LAO). nih.gov The major products were 1-hexene, accounting for about 51% by weight, and C11 olefins, which constituted approximately 43% by weight. nih.gov This experiment highlights the catalyst's ability to facilitate both the self-oligomerization of ethylene and the co-oligomerization with a longer-chain olefin. nih.gov

| Product | Weight Percentage (wt %) |

|---|---|

| 1-Hexene | ~51% |

| C11 Olefins | ~43% |

| C10 Olefins | ~2% |

| C13 Olefins | ~0.5% |

| C14 Olefins | ~0.6% |

| C15 Olefins | ~0.8% |

| C16 Olefins | ~1.2% |

Data sourced from mechanistic studies on ethylene and α-olefin co-oligomerization. nih.gov

The selective synthesis of C10 olefins, including 2-butyl-1-hexene, has been effectively achieved through the co-oligomerization of ethylene and 1-hexene, facilitated by specific chromium catalysts. nih.gov A key catalyst in this process is the chromium complex [CrCl3(PNPOMe)], where PNPOMe represents N,N-bis(bis(o-methoxyphenyl)phosphino)methylamine. nih.govnih.gov When activated with modified methylaluminoxane (B55162) (MMAO), this complex demonstrates high selectivity for C10 olefin products. nih.gov

In a benchmark reaction using this catalytic system with ethylene and 1-hexene as co-monomers, C10 olefins were produced with approximately 94% selectivity among the quantifiable products (excluding C6 products from ethylene trimerization). nih.gov The high yield of C10 isomers underscores the catalyst's efficacy in promoting the co-oligomerization of one ethylene molecule with two 1-hexene molecules. nih.gov The specific structure of the PNPOMe ligand, particularly the presence of methoxyaryl functionalities, is considered crucial for achieving this high trimerization selectivity. nih.gov In contrast, chromium complexes with similar PNP ligands lacking these methoxy (B1213986) groups tend to facilitate both tri- and tetramerization of ethylene. nih.gov

The formation of specific branched isomers like this compound is governed by a metallacyclic mechanism, which stands in contrast to the linear chain growth seen in the Cossee-Arlman mechanism. nih.govresearchgate.net This pathway involves the oxidative coupling of olefin molecules at the metal center to form metallacyclic intermediates, which then dictate the structure of the final product. researchgate.net

The synthesis of C10 olefins from ethylene and 1-hexene is strongly suggested to proceed through the formation of five- and seven-membered metallacyclic intermediates. nih.govnih.gov The proposed mechanism involves the initial formation of a metallacyclopentane from two ethylene molecules or one ethylene and one 1-hexene molecule. researchgate.net For C10 olefin formation, the key pathway involves a seven-membered metallacycle (a metallacycloheptane) that incorporates the reactant olefins. nih.gov

Detailed analysis of the various C10 isomers produced, including this compound, supports this mechanistic framework. nih.gov The distribution of these isomers provides critical insight into the structure of the metallacyclic precursors and the subsequent elimination steps that release the final olefin product. nih.gov

The chromium-PNPOMe catalytic system exhibits a strong preference for the formation of branched C10 olefins over linear isomers during the co-oligomerization of ethylene and 1-hexene. nih.gov Gas chromatography analysis of the C10 product mixture reveals the presence of several branched isomers, including 3-propyl-1-heptene, 4-ethyl-1-octene, 5-methyl-1-nonene, and this compound. nih.gov

Significantly, linear C10 olefins account for only 3-4% of the total C10 products. nih.gov This low yield indicates that the metallacyclic intermediate leading to linear products is substantially disfavored compared to the intermediates that result in branched structures. nih.gov The formation of this compound, for instance, arises from a specific metallacycloheptane intermediate that undergoes β-hydride elimination to yield the final branched α-olefin. nih.gov The catalyst's ligand environment plays a critical role in directing the reaction pathway toward these specific branched isomers. nih.gov

| Isomer Type | Compound Name |

|---|---|

| Branched | This compound |

| Branched | 3-Propyl-1-heptene |

| Branched | 4-Ethyl-1-octene |

| Branched | 5-Methyl-1-nonene |

| Linear | 1-Decene |

| Linear | cis/trans-4-Decene |

| Linear | cis/trans-5-Decene |

Data sourced from detailed gas chromatographic analysis of reaction products. nih.gov

Chemical Reactivity and Transformational Studies of 2 Butyl 1 Hexene

Catalytic Hydrogenation of 2-Butyl-1-hexene to Saturated Analogues

Catalytic hydrogenation is a fundamental chemical reaction that converts unsaturated compounds, such as alkenes, into their saturated counterparts through the addition of hydrogen (H₂). This process is of significant industrial importance and is widely used in the synthesis of various organic compounds. For alkenes, this reaction involves the addition of hydrogen atoms across the carbon-carbon double bond, resulting in a corresponding alkane.

Synthesis of 5-Methylnonane via Hydrogenation

The catalytic hydrogenation of this compound results in the formation of its saturated analogue, 5-methylnonane. In this reaction, the double bond between the first and second carbon atoms of the this compound molecule is broken, and two hydrogen atoms are added, leading to a fully saturated hydrocarbon chain.

C₁₀H₂₀ (this compound) + H₂ → C₁₀H₂₂ (5-Methylnonane)

This reaction is an example of an addition reaction, a common transformation for unsaturated hydrocarbons. The process is typically carried out in the presence of a metal catalyst.

Catalytic Systems Employed for Hydrogenation (e.g., Pd/C)

The hydrogenation of alkenes like this compound generally requires the use of a catalyst to proceed at a reasonable rate. leah4sci.com These catalysts lower the activation energy of the reaction, thereby facilitating the addition of hydrogen. Common catalytic systems for this purpose are heterogeneous catalysts, meaning they are in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture.

One of the most widely used and efficient catalysts for alkene hydrogenation is Palladium on carbon (Pd/C). leah4sci.com This catalyst consists of fine palladium particles dispersed on a high-surface-area activated carbon support. The carbon support maximizes the active surface area of the palladium, enhancing its catalytic efficiency.

Other effective metal catalysts for this transformation include platinum (Pt), often used as platinum dioxide (PtO₂, Adams' catalyst), nickel (Ni), and rhodium (Rh). quora.com These metals are typically used in a finely divided form or supported on materials like alumina (Al₂O₃) or charcoal. libretexts.org

The general mechanism for catalytic hydrogenation involves the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst. masterorganicchemistry.com On the catalyst surface, the H-H bond of the hydrogen molecule is weakened, and the hydrogen atoms are then added to the two carbons of the double bond in a stepwise manner. Finally, the resulting saturated alkane desorbs from the catalyst surface, freeing up the active sites for further reaction cycles. The addition of hydrogen typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same side of the double bond. libretexts.orgopenstax.org

Table 1: Representative Catalytic Systems for Alkene Hydrogenation

| Catalyst | Support Material | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Palladium (Pd) | Activated Carbon (C) | Room temperature and atmospheric pressure of H₂ | Most common and versatile catalyst for alkene hydrogenation. libretexts.org |

| Platinum (Pt) | Platinum Dioxide (PtO₂) | Room temperature and atmospheric pressure of H₂ | Adams' catalyst is highly effective for a wide range of substrates. openstax.org |

| Nickel (Ni) | Raney Nickel | Higher temperatures and pressures may be required | A more economical alternative to precious metal catalysts. quora.com |

| Rhodium (Rh) | Alumina (Al₂O₃) | Varies depending on the specific complex | Often used in homogeneous catalysis for selective hydrogenations. |

Investigations into Isomerization Dynamics of Branched Olefins

Isomerization is the process by which a molecule is transformed into an isomer with a different arrangement of atoms. For alkenes, this often involves the migration of the carbon-carbon double bond along the carbon chain. Branched olefins, such as this compound, can undergo isomerization to form more thermodynamically stable internal alkenes.

The study of these isomerization dynamics is crucial for understanding reaction mechanisms and for the selective synthesis of desired olefin isomers. Various catalytic systems have been developed to control the isomerization of alkenes. For instance, visible-light-cobalt dual catalysis has been shown to accomplish both thermodynamic and kinetic isomerization of alkenes. libretexts.org Depending on the ligand used, this system can either produce the most stable isomer or selectively shift the double bond by one position.

Iridium complexes with specific pincer ligands have also been investigated as catalysts for the isomerization of terminal alkenes to internal isomers. masterorganicchemistry.com Mechanistic studies of these systems suggest that the reaction can proceed through different pathways, such as an iridium allyl hydride intermediate or an insertion/elimination mechanism, depending on the steric properties of the ligands.

Furthermore, acid-catalyzed isomerization is a well-known method for rearranging alkenes. pressbooks.pub For example, zeolites, which are solid acid catalysts, can facilitate the double-bond isomerization of linear hexenes through a mechanism involving the formation of a stable alkoxy intermediate on the zeolite's Brønsted acid sites. msu.edu

Exploration of Other Chemical Reactions (e.g., addition reactions pertinent to branched alkenes)

Besides hydrogenation and isomerization, the double bond in this compound makes it susceptible to a variety of other chemical transformations, particularly addition reactions. In these reactions, the pi (π) bond of the alkene is broken, and new single bonds are formed with the adding reagent.

Hydrohalogenation: This reaction involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of the alkene to form a haloalkane. masterorganicchemistry.comwikipedia.org The addition of HX to unsymmetrical alkenes like this compound typically follows Markovnikov's rule. quora.commasterorganicchemistry.com This rule states that the hydrogen atom of the HX adds to the carbon atom of the double bond that already has more hydrogen atoms, while the halogen atom adds to the more substituted carbon atom. This is because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is formed when the positive charge is on the more substituted carbon.

Hydration: In the presence of an acid catalyst, water can add across the double bond of an alkene to form an alcohol. pressbooks.pubperiodicchemistry.com This reaction, known as acid-catalyzed hydration, also follows Markovnikov's rule. The initial protonation of the double bond leads to the formation of the more stable carbocation, which is then attacked by a water molecule. A subsequent deprotonation step yields the alcohol. For this compound, this would result in the formation of a tertiary alcohol.

Halogenation: Alkenes can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkanes. In this reaction, a halogen molecule adds across the double bond, with one halogen atom bonding to each of the carbons that were part of the double bond.

These addition reactions are fundamental in organic synthesis, allowing for the conversion of alkenes into a wide range of functionalized compounds.

Advanced Catalytic Systems for 2 Butyl 1 Hexene Synthesis and Transformation

Design and Application of Oligomerization Catalysts for Branched Olefins

The targeted synthesis of 2-butyl-1-hexene is primarily achieved through the selective dimerization of 1-hexene (B165129). This transformation requires catalysts that can precisely control the reaction pathway to favor the formation of the branched C10 dimer over linear oligomers or higher polymers. The development of such catalysts involves the careful design of the metal center, the ligand architecture, and the activation system.

Chromium-based catalysts are highly effective for selective olefin oligomerization, particularly for the trimerization of ethylene (B1197577) to 1-hexene. nih.gov These systems, typically involving a chromium source, a ligand, and a co-catalyst, can also be adapted for the oligomerization of higher α-olefins like 1-hexene. The catalytic cycle for chromium-catalyzed ethylene trimerization is generally accepted to proceed through a metallacyclic mechanism. acs.org This involves the oxidative coupling of two ethylene molecules to form a chromacyclopentane, followed by the insertion of a third ethylene molecule to generate a chromacycloheptane, which then undergoes β-hydrogen elimination to release 1-hexene. acs.org

For the dimerization of 1-hexene to produce branched olefins, similar mechanistic principles apply. The catalyst's ligand system is crucial in directing the selectivity. Diphosphinoamine ligands, often abbreviated as PNP, are commonly employed in these systems. nih.govmdpi.com The steric and electronic properties of the PNP ligand influence the stability of the active chromium species and the rates of the various steps in the catalytic cycle, thereby controlling the product distribution. mdpi.com For instance, catalyst systems comprising a Cr(III) precursor and a diphosphinoamine ligand, when activated by a co-catalyst, have shown high activity and selectivity in ethylene oligomerization, producing mixtures of 1-hexene and 1-octene. mdpi.comgoogle.com While direct synthesis of this compound from 1-hexene using these specific systems is less documented in readily available literature, the principles of selective oligomerization are directly applicable. Solid acid catalysts, sometimes modified with chromium, have also been evaluated for 1-hexene oligomerization, where chromium was found to improve selectivity towards lubricating oils by altering the oligomerization mechanism. acs.org

Table 1: Representative Chromium-Based Catalyst Systems for Olefin Oligomerization

| Chromium Source | Ligand Type | Co-catalyst/Activator | Target Product(s) from Ethylene | Reference |

| Cr(acac)₃ | Binuclear PNP | Methylaluminoxane (B55162) (MAO) | 1-Hexene and 1-Octene | mdpi.com |

| Cr(III) 2-ethylhexanoate | None (in early studies) | Partially hydrolyzed triisobutylaluminum (PIBAO) | 1-Hexene, 1-Octene, 1-Decene | acs.org |

| Cr Precursor | Diphosphinoamine (PNP) | Modified Methylaluminoxane (MMAO) | 1-Hexene and 1-Octene | nih.gov |

| Cr Compound | Pyrrole derivative | Alkylaluminum | 1-Hexene | google.com |

The activation of pre-catalysts is a critical step in forming the catalytically active species for olefin oligomerization. Methylaluminoxane (MAO) and its modified versions (MMAO) are widely used as co-catalysts, particularly for Group 4 (like Zirconium) and chromium-based systems. google.commdpi.comjaist.ac.jp MAO is a complex mixture of oligomeric species produced by the controlled hydrolysis of trimethylaluminum (TMA). jaist.ac.jpnih.gov

MAO serves several functions in the catalytic system:

Alkylation: It alkylates the metal pre-catalyst, replacing halides or other groups with alkyl groups.

Activation: It abstracts a ligand (e.g., a methyl group) from the alkylated metal center to generate a cationic, coordinatively unsaturated active species. acs.org

Scavenging: It reacts with and neutralizes impurities in the reaction medium that could otherwise poison the catalyst.

Modified methylaluminoxanes are produced by incorporating higher alkyl groups (e.g., isobutyl) into the aluminoxane structure. google.comgoogle.com This modification can improve solubility in aliphatic hydrocarbons and enhance the stability of the co-catalyst. google.com The complex and ill-defined structure of MAO contains aluminum centers with varying Lewis acidity, which can lead to the formation of multiple active species from a single pre-catalyst, potentially affecting the product distribution. mdpi.com The choice of co-catalyst and the ratio of co-catalyst to the metal center are crucial parameters for optimizing catalytic activity and selectivity. mdpi.com

Catalysis in Hydrogenation Processes

Hydrogenation is a fundamental chemical transformation that converts unsaturated compounds like this compound into their saturated counterparts. This addition reaction involves adding two hydrogen atoms across the double bond, resulting in the corresponding alkane (5-methylnonane). libretexts.org The process is thermodynamically favorable but requires a catalyst to proceed at a practical rate by lowering the activation energy. libretexts.orgcatalysts.com

The catalytic hydrogenation of alkenes is typically a heterogeneous process employing insoluble metal catalysts. libretexts.org Common and effective catalysts include:

Palladium: Often supported on carbon (Pd-C).

Platinum: Frequently used as platinum dioxide (PtO₂, Adams' catalyst).

Nickel: Commonly used in the form of Raney Nickel (Ra-Ni).

The mechanism involves the adsorption of both the hydrogen gas (H₂) and the alkene onto the surface of the metal catalyst. libretexts.orgcatalysts.com On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms bind to the metal. The alkene also coordinates to the surface, and hydrogen atoms are then transferred sequentially to the carbon atoms of the former double bond. libretexts.org A key feature of this surface-catalyzed reaction is that both hydrogen atoms are typically added to the same side of the double bond, a process known as syn-addition. libretexts.org For a branched, acyclic alkene like this compound, this stereochemical aspect is less critical than for cyclic alkenes where it dictates the formation of specific stereoisomers. The hydrogenation process is crucial for producing saturated hydrocarbons used in fuels and lubricants. catalysts.comresearchgate.net

Catalytic Approaches for Polymerization of Branched α-Olefins

The polymerization of branched α-olefins like this compound presents unique challenges due to the steric hindrance posed by the branched structure near the reactive double bond. Catalysts for this process must be able to accommodate the bulky monomer and effectively facilitate its insertion into the growing polymer chain.

Late transition metals (Group 8-10) have emerged as a versatile class of catalysts for olefin polymerization. mdpi.commdpi.com Unlike early transition metal catalysts (e.g., Ziegler-Natta), they exhibit higher tolerance to functional groups and can produce polymers with unique microstructures. researchgate.net Catalysts based on iron, palladium, and nickel, often featuring α-diimine or salicylaldimine ligands, are particularly noteworthy. mdpi.comd-nb.infomdpi.com

A key characteristic of many late transition metal catalysts is their ability to promote "chain walking," where the active metal center can migrate along the polymer chain through a series of β-hydride elimination and re-insertion steps. mdpi.com While this is often used to create branched polymers from linear monomers like ethylene, it also influences the polymerization of α-olefins.

For the polymerization of 1-hexene, (salicylaldimine)iron(III) complexes activated with ethylaluminum dichloride (EtAlCl₂) have been shown to produce branched poly(1-hexene). mdpi.com The branching in the resulting polymer includes methyl, butyl, and longer chain branches. The formation of long-chain branches suggests that a 2,1-insertion of the 1-hexene monomer is a significant pathway, which places the butyl branch near the metal center, allowing subsequent chain walking to effectively move it into the main polymer backbone. mdpi.com This demonstrates the capability of these systems to handle α-olefins and control polymer microstructure. The steric bulk of a monomer like this compound would likely lead to lower polymerization activity compared to linear α-olefins, but these catalyst systems provide a promising avenue for creating polymers with highly branched architectures.

Table 2: Performance of (Salicylaldimine)iron(III) Catalysts in 1-Hexene Polymerization Polymerization Conditions: Al:Fe ratio = 400:1, Solvent = Hexane. Data sourced from mdpi.com.

| Catalyst | Temperature (°C) | Activity (10⁶ g polymer molFe⁻¹ h⁻¹) | Mn (Da) | PDI (Mw/Mn) |

| Complex 1 | 30 | 2.83 | 1084 | 1.19 |

| Complex 2 | 30 | 2.50 | 1076 | 1.20 |

| Complex 3 | 30 | 2.17 | 1021 | 1.24 |

| Complex 4 | 30 | 2.67 | 1079 | 1.21 |

| Complex 5 | 30 | 2.33 | 1045 | 1.22 |

Group 5 metals, particularly vanadium, have a long history in olefin polymerization as components of classical Ziegler-Natta catalysts. researchgate.net Vanadium-based catalysts, often activated with aluminum alkyls, can polymerize α-olefins. acs.orgnih.gov More recently, well-defined single-site vanadium complexes have been developed to achieve better control over polymerization processes.

For example, (imido)(aryloxo)vanadium(V) complexes have proven to be effective for ethylene polymerization and copolymerization with norbornene when activated with halogenated aluminum alkyls like Et₂AlCl. researchgate.net These systems can produce polymers with exceptionally high molecular weights and narrow molecular weight distributions. researchgate.net While research has heavily focused on the polymerization of ethylene and propylene (B89431), the principles extend to higher α-olefins. The steric and electronic environment of the vanadium center can be tuned through ligand design to accommodate bulkier monomers. The challenge in polymerizing a sterically demanding monomer like this compound lies in overcoming the steric repulsion during monomer coordination and insertion. The development of highly active Group 5 catalysts with accessible coordination sites is a key area of ongoing research for incorporating such branched monomers into polymer chains.

Influence of Lewis Acids in Copolymerization Systems

The role of Lewis acids in the copolymerization of alpha-olefins with polar monomers is a significant area of research, as they can influence catalyst activity, comonomer incorporation, and polymer properties. Lewis acids are thought to interact with the polar monomer, modifying its electronic properties and facilitating its insertion into the growing polymer chain, which can be challenging for traditional Ziegler-Natta and metallocene catalysts.

However, a thorough review of available scientific literature reveals no specific research findings or data on the influence of Lewis acids in the copolymerization of This compound . While studies have been conducted on structurally similar, less sterically hindered alpha-olefins such as 1-hexene, the presence of a butyl group at the second carbon position in this compound introduces significant steric hindrance that would uniquely affect its copolymerization behavior in the presence of Lewis acids.

General principles from studies on other alpha-olefins suggest that Lewis acids could potentially:

Increase the incorporation of polar comonomers: By coordinating to the polar functional group of a comonomer, a Lewis acid can reduce its poisoning effect on the catalyst and facilitate its insertion.

Alter the copolymer microstructure: The nature and concentration of the Lewis acid can influence the sequence distribution of the monomers in the copolymer chain.

Affect the molecular weight and polydispersity of the resulting copolymer: Lewis acids can impact the rates of chain propagation and chain transfer reactions, thereby influencing the molecular weight and its distribution.

Without specific experimental data for this compound, it is not possible to provide a detailed, scientifically accurate account with data tables as requested. The unique steric and electronic properties of this compound necessitate dedicated research to understand how different Lewis acids would influence its behavior in copolymerization systems.

Theoretical and Computational Investigations of 2 Butyl 1 Hexene Systems

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory has become an indispensable tool for investigating the mechanisms of chemical reactions involving olefins. By calculating the electronic structure and energies of molecules, DFT can map out entire potential energy surfaces for reactions, identifying transition states and intermediates to determine the most likely pathways.

Olefin isomerization, the process by which the double bond migrates to a different position within a molecule, is a critical reaction in petrochemical synthesis. DFT calculations have been instrumental in clarifying the mechanisms of these transformations.

Studies on the isomerization reactions during the copolymerization of ethylene (B1197577) and methyl acrylate (B77674) catalyzed by palladium (Pd) and nickel (Ni) diimine complexes reveal how the choice of metal can alter the reaction pathway. nih.gov For the Pd-based catalyst, DFT results show that isomerization proceeds through a standard mechanism involving β-hydrogen transfer to the metal, which forms a π-olefin-hydride complex. nih.gov In contrast, for the Ni-catalyst, the mechanism is modified by the formation of a σ-olefin-hydride complex, where the olefin coordinates to the nickel atom via the oxygen of the polar group. nih.gov This σ-complex is significantly lower in energy for the Ni catalyst than the corresponding π-complex. nih.gov

These computational findings explain experimental observations and provide quantitative data on the energy barriers involved. nih.gov The calculated isomerization barriers highlight the different energetic landscapes governed by each catalyst. nih.gov

Table 1: Calculated Isomerization Barriers for Pd and Ni Catalysts

| Catalyst System | Preferred Intermediate Complex | Energy Difference (kcal/mol) | Isomerization Barrier (kcal/mol) |

|---|---|---|---|

| Pd-diimine | π-olefin-hydride | Preferred by 2.6 | 20.9 |

| Ni-diimine | σ-olefin-hydride | Lower by 9.6 | 24.0 |

Data sourced from DFT calculations on ethylene/methyl acrylate copolymerization systems. nih.gov

Light-driven methods for contra-thermodynamic positional isomerization of olefins have also been investigated using DFT, providing insights into how less stable olefin isomers can be formed. researchgate.net

DFT modeling is crucial for understanding the step-by-step processes of olefin oligomerization and polymerization, where smaller olefin units are catalytically combined to form larger molecules. These studies often focus on characterizing the transient intermediates that dictate the reaction's outcome.

In the zirconocene-catalyzed dimerization of α-olefins like propylene (B89431) and 1-hexene (B165129), DFT simulations have been used to model the initiation, propagation, and termination stages. mdpi.comresearchgate.net These models often involve Zr-Al binuclear species, and calculations can explain experimental observations such as the high selectivity towards dimerization in the presence of certain co-catalysts like R₂AlCl. mdpi.comresearchgate.net The simulations confirm that the presence of chloride is crucial for dimerization selectivity. researchgate.net

DFT has also been applied to model the cationic oligomerization of olefins such as dec-1-ene, catalyzed by BF₃/ROH systems. urfu.ru These simulations help to explain key experimental features and can be used to further develop industrial catalytic processes. urfu.ru Similarly, DFT has been used to study ethylene oligomerization on single-site Ga³⁺ catalysts supported on amorphous silica, revealing how the local geometry of the metal ions determines catalytic properties. chemrxiv.org

The mechanism of copolymerization of propylene with bis-styrenic molecules using a zirconocene (B1252598) catalyst has been studied, with DFT calculations showing that the 1,2-insertion reaction path is more favorable due to a lower energy barrier and being more exothermic. mdpi.com

Table 2: Calculated Energy Barriers for Key Steps in Catalytic Olefin Reactions

| Reaction | Catalyst System | Step | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Propylene Dimerization | Zirconocene | First Propylene Insertion (TS-1) | 2.1 |

| BVPE Copolymerization | Zirconocene | Second Vinyl Insertion (1,2-insertion) | 7.3 |

| BVPE Copolymerization | Zirconocene | [Zr]-H Regeneration | 12.5 |

Data sourced from DFT calculations on zirconocene-catalyzed olefin transformations. researchgate.netmdpi.com

Molecular Dynamics and Quantum Chemical Approaches for Olefin Reactivity

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic nature of reacting systems. MD methods, particularly those combined with quantum mechanics (QM/MM) or first-principles (ab initio) calculations, can simulate the real-time motion of atoms and molecules, capturing the influence of temperature, solvent, and structural fluctuations on reactivity.

Quantum molecular dynamics has been used to study ruthenium-catalyzed olefin metathesis. acs.orgacs.org Using Car-Parrinello MD simulations, researchers have shown that different reaction outcomes—such as insertion, metallacyclobutane formation, or a pure metathesis reaction—can be achieved by varying the simulation temperature and the way kinetic energy is exchanged with the environment. acs.orgacs.org These simulations revealed that selective vibrational activation of specific bonds is necessary to induce metathesis activity, a finding that helps explain the higher reactivity of certain catalyst variations observed experimentally. acs.org

The combination of MD simulations with machine learning techniques is an emerging approach to identify structural features that govern catalyst reactivity. nih.gov This hybrid method can extract meaningful descriptors from the vast amount of structural data generated during a simulation, linking dynamic features like anion coordination and steric interactions to the catalytic performance in olefin polymerization. nih.gov Furthermore, reactive force fields like ReaxFF have been used in MD simulations to investigate complex catalytic processes, such as the methanol-to-olefin (MTO) reaction in zeolites, providing insights into reaction networks and identifying novel mechanisms. researchgate.net

Advanced Spectroscopic Characterization Techniques for 2 Butyl 1 Hexene and Its Derivatives

Gas Chromatography (GC) for Product Distribution and Purity Analysis

Gas Chromatography (GC) is a fundamental technique for assessing the purity of "2-Butyl-1-hexene" and analyzing the distribution of products in oligomerization or polymerization reactions. In the context of synthesizing this branched alkene, GC can effectively separate the target compound from starting materials, solvents, and any isomeric byproducts. The retention time of "this compound" in the GC column is a key identifier, while the peak area provides a quantitative measure of its concentration.

For the analysis of oligomers or polymers derived from "this compound", high-temperature GC can be employed to separate shorter-chain products. The resulting chromatogram reveals the distribution of different oligomeric species, which is crucial for understanding the reaction mechanism and controlling the properties of the final product. The purity of the "this compound" monomer is paramount for polymerization processes, as impurities can act as poisons to the catalyst or be incorporated into the polymer chain, affecting its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Microstructural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound" and for detailed microstructural analysis of its polymers.

High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the "this compound" molecule. The chemical shift (δ), signal multiplicity, and integration of the peaks in the ¹H NMR spectrum allow for the assignment of each proton. oregonstate.edulibretexts.org

For "this compound," the vinylic protons (=CH₂) are expected to resonate in the downfield region, typically between 4.5 and 7.0 ppm, due to the deshielding effect of the double bond. oregonstate.eduresearchgate.net The allylic protons (adjacent to the C=C double bond) would appear further upfield, generally in the range of 1.8-2.5 ppm. oregonstate.edu The remaining aliphatic protons of the butyl and hexyl chains would be found in the upfield region of the spectrum, typically between 0.8 and 1.9 ppm. oregonstate.edu

In the case of poly("this compound"), the ¹H NMR spectrum would show a significant decrease in the intensity of the vinylic proton signals and the appearance of broad resonances corresponding to the polymer backbone. researchgate.net The signals from the butyl side chains would remain, and their integration relative to the backbone protons can provide information about the polymer's structure.

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Vinylic (=CH₂) | 4.5 - 7.0 |

| Allylic (-CH₂-C=) | 1.8 - 2.5 |

| Alkyl (Chain) | 0.8 - 1.9 |

Carbon-13 ({¹H}) NMR spectroscopy is a powerful technique for characterizing the carbon skeleton of "this compound" and its polymers. In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, providing a count of the non-equivalent carbons in the molecule. docbrown.info

For "this compound," the sp² hybridized carbons of the double bond are expected to appear in the downfield region of the spectrum, typically between 100 and 150 ppm. docbrown.info The sp³ hybridized carbons of the alkyl chains will resonate in the upfield region, generally between 10 and 60 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, aiding in the complete assignment of the carbon spectrum. magritek.com

In the analysis of poly("this compound"), ¹³C NMR is particularly valuable for investigating the polymer's microstructure, including tacticity (the stereochemical arrangement of the butyl side chains along the polymer backbone). researchgate.nettandfonline.com The chemical shifts of the backbone and side-chain carbons are sensitive to these stereochemical variations. researchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Olefinic (C=C) | 100 - 150 |

| Alkyl (Chain) | 10 - 60 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are employed for the definitive structural assignment of complex molecules like "this compound" and its derivatives. libretexts.orgresearchgate.net These experiments correlate the chemical shifts of directly bonded proton and carbon atoms. libretexts.org

In an HMQC/HSQC spectrum of "this compound," a cross-peak will appear at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift of the carbon to which it is attached on the other axis. youtube.com This allows for unambiguous assignment of which protons are bonded to which carbons, confirming the connectivity within the molecule. cornell.edu Another useful 2D technique is Heteronuclear Multiple Bond Correlation (HMBC), which reveals correlations between protons and carbons that are two or three bonds apart, providing further insight into the molecular structure. libretexts.orgyoutube.com These advanced techniques are crucial for distinguishing between isomers and for the detailed characterization of polymer microstructures. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Polymer Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. upi.edu For "this compound," the FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions for "this compound" include:

=C-H stretch: A band in the region of 3020-3100 cm⁻¹ due to the stretching of the vinylic C-H bonds. libretexts.orgpressbooks.pub

C-H stretch: Strong absorptions between 2850 and 2960 cm⁻¹ arising from the stretching of the C-H bonds in the alkyl chains. pressbooks.pub

C=C stretch: An absorption near 1650 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond. libretexts.orgpressbooks.pub

=C-H bend: Characteristic out-of-plane bending vibrations in the 700 to 1000 cm⁻¹ range. For a 1,1-disubstituted alkene like "this compound," an intense band around 890 cm⁻¹ is expected. libretexts.org

Upon polymerization of "this compound," the FTIR spectrum will show a significant reduction or disappearance of the bands associated with the double bond (around 3080, 1650, and 890 cm⁻¹). The spectrum will be dominated by the strong C-H stretching and bending vibrations of the saturated polymer backbone and the butyl side chains. researchgate.net FTIR can also be used to assess the crystallinity of polyolefins by analyzing specific bands in the spectrum. spectra-analysis.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Vinylic =C-H Stretch | 3020 - 3100 |

| Alkyl C-H Stretch | 2850 - 2960 |

| C=C Stretch | ~1650 |

| =C-H Bend (out-of-plane) | ~890 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from "this compound". warwick.ac.ukwaters.com GPC separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the column first, followed by smaller molecules. researchgate.net

The output from a GPC analysis is a chromatogram that shows the distribution of molecular sizes in the polymer sample. By calibrating the system with polymer standards of known molecular weight, it is possible to determine several important parameters for a poly("this compound") sample:

Number-average molecular weight (Mₙ): The statistical average molecular weight of all the polymer chains in the sample. waters.com

Weight-average molecular weight (Mₒ): An average that takes into account the weight of each polymer chain. researchgate.net

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). warwick.ac.uk The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths. researchgate.netchromatographyonline.com

For polyolefins, which often require high temperatures to dissolve, high-temperature GPC (HT-GPC) is employed, typically using solvents like 1,2,4-trichlorobenzene (B33124) at temperatures around 140 °C. waters.comlcms.cz The molecular weight and PDI are critical parameters that influence the physical and mechanical properties of the final polymer material. nih.gov

| Parameter | Description |

|---|---|

| Number-Average Molecular Weight (Mₙ) | Average molecular weight based on the number of polymer chains. |

| Weight-Average Molecular Weight (Mₒ) | Average molecular weight considering the contribution of each chain's mass. |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution (Mₒ/Mₙ). |

UV-Visible Spectroscopy in Mechanistic Catalytic Studies

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed for the in-situ characterization of catalytic systems, providing valuable insights into reaction mechanisms, catalyst speciation, and kinetics. In the context of transformations involving this compound and its derivatives, UV-Vis spectroscopy allows for the real-time monitoring of electronic transitions within catalyst molecules and reaction intermediates, which are often highly colored. This technique is particularly useful for studying organometallic catalysts frequently used in olefin isomerization, polymerization, and metathesis.

The principle of UV-Vis spectroscopy lies in the absorption of ultraviolet or visible light by a molecule, which promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is characteristic of the electronic structure of the molecule. Changes in the coordination environment, oxidation state of a metal center in a catalyst, or the structure of organic intermediates can lead to shifts in the absorption spectra, providing a means to track the catalytic cycle.

Detailed research findings from studies on structurally similar olefins, such as 1-hexene (B165129), demonstrate the utility of this technique. For instance, in the polymerization of 1-hexene catalyzed by ansa-zirconocene complexes, UV-Vis spectroscopy has been instrumental in identifying different catalyst species present during the reaction. nih.gov The catalyst precursor often exhibits a distinct color and a corresponding absorbance maximum in the visible region. Upon addition of the alkene, a rapid color change is observed, signifying the formation of the active catalytic species and subsequent intermediates. nih.gov

For example, the transformation of a catalyst precursor to an active species can be monitored by the appearance of new absorbance bands. In one study, the initial catalyst solution changed from orange-red to violet-blue upon the addition of 1-hexene. nih.gov This visual change was quantified by UV-Vis spectroscopy, showing a decrease in the absorbance of the initial cation at 495 nm and the concurrent rise of a new absorbance band at 560 nm. nih.gov These spectral changes are indicative of the formation of different zirconocene (B1252598) species as the polymerization proceeds. nih.gov

The data below illustrates the typical spectral changes observed during such a catalytic process, which can be used to deduce the kinetics of catalyst activation and deactivation.

| Time (minutes) | Absorbance at 495 nm | Absorbance at 560 nm | Predominant Species |

| 0 | High | Low | Catalyst Precursor |

| 2 | Decreasing | Increasing | Formation of Active Species |

| 10 | Low | High | Active Species/Resting State |

This interactive table showcases the dynamic changes in the concentration of different catalyst species over time, as inferred from UV-Vis absorbance data.

Furthermore, in situ UV-Vis spectroscopy allows for the study of catalyst deactivation pathways. The deposition of carbonaceous materials, often referred to as coke, on the catalyst surface can be a significant cause of deactivation in various catalytic processes involving olefins. researchgate.net These coke species are often highly unsaturated and absorb in the UV-Vis region. By monitoring the changes in the UV-Vis spectrum of a catalyst under reaction conditions, the rate and nature of coke formation can be investigated. researchgate.net

Industrial and Emerging Applications of 2 Butyl 1 Hexene Non Clinical Focus

Significance as a Specialty Chemical Building Block

While not utilized on a large industrial scale, 2-butyl-1-hexene represents a class of specialty chemical intermediates that are valuable for synthesizing more complex molecules. As a branched C10 olefin, its primary potential lies in its ability to introduce specific molecular architectures into final products. The reactivity of its terminal double bond allows for a variety of chemical transformations, such as hydroformylation, epoxidation, and alkylation, yielding specialized alcohols, ethers, and surfactants.

The key distinction from its linear counterpart, 1-decene, is the steric hindrance provided by the butyl group at the C2 position. This can influence reaction selectivity and the physical properties of its derivatives, such as pour point, viscosity, and thermal stability. In theory, this makes it a candidate for creating:

Specialty Plasticizers: Derivatives of this compound could exhibit enhanced compatibility with certain polymers.

Synthetic Lubricant Basestocks: The branched structure can improve low-temperature fluidity.

Performance Additives: Its incorporation into other molecules can modify surface activity or other performance metrics.

Currently, its role is more academic than industrial, serving as a model compound in research aimed at understanding the effects of branching on chemical reactivity and product performance.

Potential in Advanced Materials Science as a Monomer or Modifier

In materials science, alpha-olefins are crucial as comonomers in the production of polyolefins like linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE). taylorandfrancis.com The incorporation of an alpha-olefin introduces short-chain branches into the polymer backbone, which disrupts crystallinity and allows for the tailoring of material properties such as density, flexibility, and toughness. taylorandfrancis.com

While 1-hexene (B165129) is a widely used comonomer, the use of a branched olefin like this compound offers theoretical potential for creating unique polymer microstructures. taylorandfrancis.com Its incorporation could introduce more complex branching, potentially leading to:

Elastomers with Novel Properties: The specific side-chain structure could impact the elastomeric behavior of copolymers.

Polymers with Modified Melt Flow Characteristics: The steric bulk of the 2-butyl group could alter the processing behavior of the polymer.

Enhanced Impact Resistance: Increased branching can improve the ability of a material to absorb energy.

Research has extensively covered the copolymerization of linear alpha-olefins like 1-hexene with various monomers. For example, studies on the copolymerization of butyl methacrylate (B99206) and 1-hexene have demonstrated how the incorporation of the alpha-olefin affects the molecular weight and properties of the resulting copolymer. enpress-publisher.com Although direct studies on this compound as a comonomer are not widely published, the principles established with linear alpha-olefins provide a foundation for its potential application as a polymer modifier.

Contributions to Research in Oligomerization and Polymerization Technologies

Perhaps the most significant role of this compound is in the field of catalysis research, specifically in the study of olefin oligomerization and polymerization. nih.gov The production of linear alpha-olefins is a major industrial process, and a primary challenge is controlling the selectivity of the reaction to minimize the formation of branched isomers and other byproducts. nih.gov

The formation of compounds like this compound during the dimerization of 1-pentene (B89616) or the oligomerization of smaller olefins is a key indicator of catalyst performance and reaction mechanism. Research in this area focuses on understanding how different catalyst systems influence product distribution. For instance, studies using titanium-magnesium catalysts or metallocene-based systems investigate how catalyst structure and reaction conditions affect the kinetics of polymerization and the molecular weight characteristics of the resulting polymers. nih.govmdpi.com

The analysis of oligomerization products, including various branched dodecenes formed from feedstocks like propene and butene, provides critical insights into reaction pathways. nih.gov By studying the conditions that lead to the formation of this compound and other non-linear products, researchers can refine catalyst designs to enhance the selectivity towards desired linear alpha-olefins. This fundamental research is crucial for optimizing industrial processes, improving efficiency, and reducing waste.

The table below summarizes findings from research on different catalyst systems for olefin polymerization, highlighting the types of products and polymer structures obtained, which is the context in which the formation of branched olefins like this compound is studied.

| Catalyst System | Monomer(s) | Key Findings/Products |

| (Salicylaldimine)Iron(III) Pre-catalysts / EtAlCl₂ | 1-Hexene | Produces branched, low molecular weight poly(1-hexene) with narrow polydispersity. The branching includes methyl, butyl, and longer chains, indicating that 2,1-insertion of the monomer is a favored mechanism. mdpi.com |

| Titanium-Magnesium Catalyst / AlEt₃ or Al(i-Bu)₃ | 1-Hexene | Cocatalyst composition significantly affects the molecular weight distribution of polyhexene. The presence of H₂ dramatically increases catalyst activity. nih.gov |

| AlCl₃, Ir(OTf)₃, or Yb(OTf)₃ | Butyl Methacrylate / 1-Hexene | Lewis acids facilitate the free-radical copolymerization of polar and non-polar monomers. Increased 1-hexene in the feed enhances its incorporation into the copolymer backbone. enpress-publisher.com |

| Group 4 Metallocenes / MAO | 1-Octene | The choice of cocatalyst (activator) significantly impacts the performance of the catalyst in the oligomerization of higher α-olefins. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.